Ingliforib
Overview
Description
Ingliforib, also known as CP 368296, is a chemical compound that acts as a glycogen phosphorylase inhibitor. It has shown significant potential in scientific research, particularly in the fields of cardioprotection and metabolic diseases. The compound is known for its ability to inhibit glycogen phosphorylase in the liver, muscle, and brain, making it a valuable tool in studying glycogen metabolism and related disorders .
Mechanism of Action
Target of Action
Ingliforib is a potent inhibitor that specifically targets the glycogen phosphorylase (GP) . GP is a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .
Mode of Action
This compound interacts with its target, GP, by forming stable hydrogen bonds with specific amino acid residues . For instance, in liver GP (PYGL)–this compound, this compound forms stable hydrogen bonds with Thr38′, Glu190, and Ser192, with high hydrogen bond occupancies . The hydrogen bond occupancy with Ser192 reached 76.07% .
Biochemical Pathways
This compound affects the glycogenolysis pathway by inhibiting the GP enzyme . GP is responsible for the breakdown of glycogen into glucose-1-phosphate . By inhibiting GP, this compound disrupts this process, leading to a decrease in glucose-1-phosphate production .
Pharmacokinetics
This suggests that this compound has good bioavailability and can reach its target site effectively .
Result of Action
Inhibition of GP by this compound leads to a significant reduction in myocardial ischemic injury in vitro and in vivo . This is achieved by reducing plasma glucose and lactate concentrations, reducing myocardial glycogen phosphorylase a and total glycogen phosphorylase activity by 65% and 40%, respectively, and preserving glycogen stores in this compound-treated hearts .
Action Environment
The environment in which this compound operates can influence its action, efficacy, and stability. It is known, though, that this compound demonstrates potent inhibitory activity specifically against liver GP (PYGL) , suggesting that it may be particularly effective in liver environments.
Biochemical Analysis
Biochemical Properties
Ingliforib specifically inhibits liver glycogen phosphorylase (PYGL) . This enzyme plays a crucial role in the breakdown of glycogen, a storage form of glucose, into glucose-1-phosphate, which can be converted into glucose-6-phosphate, an important molecule in energy metabolism .
Cellular Effects
This compound has been shown to reduce myocardial ischemic injury in vitro and in vivo . It also influences cell function by reducing plasma glucose and lactate concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of glycogen phosphorylase . This inhibition leads to the preservation of glycogen stores and a reduction in glucose production .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce infarct size in both in vitro and in vivo rabbit models of ischemia-reperfusion injury . It also preserves glycogen stores over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce infarct size in a dose-dependent manner . At a certain dosage, it significantly reduced infarct size by 52% .
Metabolic Pathways
This compound is involved in the glycogenolysis pathway, where it inhibits the enzyme glycogen phosphorylase, thereby reducing the breakdown of glycogen into glucose-1-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ingliforib involves multiple steps, starting with the preparation of the indole-2-carboxamide core. The process typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride.
Amidation: The chlorinated indole is reacted with an appropriate amine to form the indole-2-carboxamide structure.
Hydroxylation and Pyrrolidine Addition: The final steps involve hydroxylation and the addition of a pyrrolidine ring to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ingliforib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding affinity to glycogen phosphorylase.
Substitution: Substitution reactions, particularly at the indole core, can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are valuable for studying structure-activity relationships and optimizing the compound’s therapeutic potential .
Scientific Research Applications
Ingliforib has a wide range of scientific research applications:
Metabolic Diseases: The compound’s ability to inhibit glycogen phosphorylase makes it a valuable tool for studying metabolic diseases such as diabetes and glycogen storage disorders.
Pharmacological Studies: This compound is used in pharmacological studies to explore its potential as a therapeutic agent for various diseases, including cardiovascular and metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
CP-91149: Another glycogen phosphorylase inhibitor with similar cardioprotective effects.
Doxifluridine: A compound with metabolic effects but different mechanisms of action.
Tipiracil Hydrochloride: Used in combination with other drugs for cancer treatment, with distinct metabolic pathways
Uniqueness of Ingliforib
This compound stands out due to its high specificity for glycogen phosphorylase and its potent inhibitory activity in the liver. This specificity makes it a valuable tool for studying liver glycogen metabolism and developing targeted therapies for metabolic diseases .
Properties
IUPAC Name |
5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRRZOORHCTAN-MJUUVYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047252 | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-65-4 | |
Record name | Ingliforib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingliforib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INGLIFORIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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